3-(Furan-2-ylmethyl)quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furylmethyl)-4(3H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2-furylmethyl substituent, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furylmethyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and 2-furylmethyl bromide.
Condensation Reaction: 2-aminobenzamide undergoes a condensation reaction with 2-furylmethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Cyclization: The intermediate product from the condensation reaction is then cyclized under acidic conditions to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(2-furylmethyl)-4(3H)-quinazolinone can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or nitrated quinazolinone derivatives.
Scientific Research Applications
3-(2-Furylmethyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the furylmethyl substituent.
2-Methyl-4(3H)-quinazolinone: A similar compound with a methyl group instead of a furylmethyl group.
3-(2-Thienylmethyl)-4(3H)-quinazolinone: A compound with a thienylmethyl group instead of a furylmethyl group.
Uniqueness
3-(2-Furylmethyl)-4(3H)-quinazolinone is unique due to the presence of the furylmethyl group, which can enhance its biological activity and chemical reactivity compared to other quinazolinone derivatives. This substituent can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-11-5-1-2-6-12(11)14-9-15(13)8-10-4-3-7-17-10/h1-7,9H,8H2 |
InChI Key |
IUWXBYWERSAMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.